molecular formula C8H8ClN3O B8409721 5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile

5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile

Cat. No.: B8409721
M. Wt: 197.62 g/mol
InChI Key: JSELADUAFLUMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloro group at the 5th position, a hydroxyethylamino group at the 6th position, and a nitrile group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-chloronicotinonitrile with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: A simpler analog without the chloro and hydroxyethylamino groups.

    6-Aminonicotinonitrile: Lacks the chloro group but has an amino group at the 6th position.

    5-Chloronicotinonitrile: Similar structure but lacks the hydroxyethylamino group.

Uniqueness

5-Chloro-6-(2-hydroxyethylamino)nicotinonitrile is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-6-(2-hydroxyethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H8ClN3O/c9-7-3-6(4-10)5-12-8(7)11-1-2-13/h3,5,13H,1-2H2,(H,11,12)

InChI Key

JSELADUAFLUMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6-dichloro-nicotinonitrile (Bionet GC-0755, 500 mg, 2.89 mmol) and ethanolamine (0.87 mL, 14.45 mmol) was prepared in anhydrous dioxane (5 mL) and heated at 80° C. for 24 hours. The reaction mixture was diluted with MTBE (50 mL) and washed with water (2×25 mL) and brine (25 ml). The aqueous layers were extracted with MTBE (50 mL). The organic layers were combined, dried (Na2SO4) and concentrated under reduced pressure to give the title compound as a white powder (510 mg, 89%). HPLC (Method A), Rt: 1.9 min (purity: 99.9%). UPLC/MS, M−(ESI): 196.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

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